molecular formula C18H31N5O3 B5905382 N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide

N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide

Cat. No. B5905382
M. Wt: 365.5 g/mol
InChI Key: TXYUAIXXWNGZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide, also known as CM-40907, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of succinamide derivatives and has shown potential in various biomedical applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In breast cancer cells, N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide was found to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. It also downregulated the expression of cyclin D1, a protein involved in cell cycle progression. In Candida albicans, N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide was found to inhibit the activity of lanosterol synthase, an enzyme involved in ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to cell death.
Biochemical and physiological effects:
N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide has been shown to have both biochemical and physiological effects. In breast cancer cells, it induced apoptosis and inhibited cell proliferation. In Candida albicans, it inhibited ergosterol biosynthesis and led to cell death. In herpes simplex virus type 1, it inhibited viral replication. N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases. In a study conducted on mice, N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide was found to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide is its broad range of biological activities, making it a promising compound for various biomedical applications. It also has a relatively simple synthesis method and can be obtained in high yield. However, one of the limitations of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide is its limited solubility in water, which can make it challenging to work with in certain experiments. It also requires further investigation to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its antifungal and antiviral activities further. Additionally, the synthesis of analogs of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide could lead to the discovery of compounds with improved biological activities and solubility. Overall, N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide is a promising compound with potential in various biomedical applications, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide involves the reaction between N-cycloheptyl-N'-succinyl ethylenediamine and 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide as a white solid with a yield of 75-80%. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide has shown potential in various biomedical applications, including anticancer, antifungal, and antiviral activities. In a study conducted on human breast cancer cells, N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide was found to induce apoptosis and inhibit cell proliferation. It also showed antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. N-cycloheptyl-N'-{1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}succinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cycloheptyl-N'-[1-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]ethyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O3/c1-14(18-22-19-13-23(18)11-12-26-2)20-16(24)9-10-17(25)21-15-7-5-3-4-6-8-15/h13-15H,3-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYUAIXXWNGZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1CCOC)NC(=O)CCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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